Z-beta-Dab(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Z-beta-Dab(Fmoc)-OH: is a synthetic compound commonly used in peptide synthesis. It is a derivative of beta-diaminobutyric acid (Dab) with a fluorenyl
Biologische Aktivität
Z-beta-Dab(Fmoc)-OH, or Z-β-(9-fluorenylmethoxycarbonyl)-diamino-butyric acid, is a beta-amino acid derivative notable for its applications in peptide synthesis and potential therapeutic uses. This compound features a beta-diaminobutyric acid structure protected by the Fmoc group, which is essential for solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by the following components:
- Fmoc Group : Provides protection to the amino group, allowing for selective reactions during peptide synthesis.
- Beta-Diaminobutyric Acid Backbone : Offers unique steric and electronic properties that can enhance the biological activity of peptides.
The synthesis of this compound typically involves microwave-assisted techniques to improve yield and reduce reaction time. The Fmoc group is removed through basic hydrolysis, facilitating further functionalization or incorporation into peptide chains.
This compound has been shown to enhance the biological activity of peptides due to its ability to improve membrane permeability. Peptides containing beta-diaminobutyric acid residues exhibit favorable interactions with biological membranes, which may lead to enhanced cellular uptake and bioactivity compared to traditional alpha-amino acids.
Research indicates that peptides incorporating this compound can improve binding affinities for specific receptors, potentially increasing their efficacy as drug candidates. This property is particularly valuable in developing therapeutics aimed at targeting membrane-associated receptors.
Case Studies
- Peptide Therapeutics : Studies have demonstrated that peptides synthesized with this compound show improved pharmacokinetics and bioavailability. For instance, a peptide analog incorporating this compound was found to have enhanced stability and potency in receptor binding assays compared to its alpha-amino acid counterparts.
- Cyclic Polyamides : Research involving cyclic polyamides has shown that incorporating this compound can lead to increased DNA binding affinity. In one study, cyclic polyamides containing this beta-amino acid exhibited significant improvements in cellular localization properties, suggesting potential applications in gene therapy .
Comparative Analysis
To illustrate the uniqueness of this compound in comparison with other amino acid derivatives, the following table summarizes key structural features and biological implications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Z-beta-Alanine(Fmoc)-OH | Beta-amino acid | Simpler structure; less steric hindrance |
Fmoc-Lysine | Alpha-amino acid | Longer side chain; different reactivity |
Z-Arginine(Fmoc)-OH | Alpha-amino acid | Positively charged side chain; distinct biological roles |
Fmoc-Diaminobutyric Acid | Similar backbone | Lacks protective Z group; more reactive |
This compound | Beta-amino acid | Unique beta positioning enhances interactions and properties |
Research Findings
Recent studies have focused on the pharmacological potential of peptides synthesized with this compound. Key findings include:
- Enhanced Binding Affinities : Peptides containing this compound have shown improved interactions with target receptors, leading to increased therapeutic efficacy.
- Improved Stability : The incorporation of this compound into peptide structures has been associated with greater resistance to enzymatic degradation, enhancing their bioavailability .
- Cellular Uptake : Research indicates that peptides with beta-diaminobutyric acid residues can facilitate better cellular uptake compared to those composed solely of alpha-amino acids .
Eigenschaften
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-LJQANCHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583448 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349547-09-7 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.